molecular formula C16H32OSn B175708 Tributyl(4,5-dihydrofuran-2-yl)stannane CAS No. 125769-77-9

Tributyl(4,5-dihydrofuran-2-yl)stannane

Cat. No. B175708
Key on ui cas rn: 125769-77-9
M. Wt: 359.1 g/mol
InChI Key: QTYBKWIPVOTUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012988B2

Procedure details

A solution of 2,3-dihydrofuran (10.7 mL, 141 mmol) in anhyd THF (80 mL) was cooled to −60° C. A solution of t-BuLi (1.7 M in pentane, 100 mL, 170 mmol) was added dropwise. The yellow solution was stirred at −60° C. for 10 min then at 0° C. for 50 min. The reaction mixture was cooled down to −60° C. and Bu3SnCl (52.7 mL, 185 mmol) was added dropwise to give a colorless solution that was stirred at 0° C. for 90 min. Sat. aq NH4Cl was added dropwise and the reaction mixture was extracted with Et2O. The aqueous phase was further extracted with Et2O and the combined organic phases were dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was distilled under 24 mbar vacuum at 150° C. and the residue was distilled again under 22 mbar vacuum at 154° C. to yield the title compound (55 g, 100%) as a light yellow liquid.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Bu3SnCl
Quantity
52.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[Li]C(C)(C)C.[Sn:11](Cl)([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15].[NH4+].[Cl-]>C1COCC1>[CH2:20]([Sn:11]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1[O:1][CH2:2][CH2:3][CH:4]=1)[CH2:21][CH2:22][CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
10.7 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Bu3SnCl
Quantity
52.7 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at −60° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to −60° C.
CUSTOM
Type
CUSTOM
Details
to give a colorless solution that
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude residue was distilled under 24 mbar vacuum at 150° C.
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled again under 22 mbar vacuum at 154° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)[Sn](C=1OCCC1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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